bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate

Description

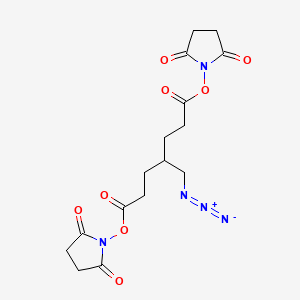

Bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate (CAS: 74648-14-9) is a heterobifunctional crosslinker combining two reactive groups:

- Succinimide esters: These react with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, enabling bioconjugation .

- Azidomethyl group: This facilitates copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), allowing orthogonal conjugation with alkynes .

The heptanedioate backbone provides a seven-carbon spacer, influencing solubility, flexibility, and steric accessibility.

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c17-19-18-9-10(1-7-15(26)28-20-11(22)3-4-12(20)23)2-8-16(27)29-21-13(24)5-6-14(21)25/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPZSRMJAHHUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(CCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Heptanedioic Acid

Heptanedioic acid is first converted to its diethyl ester via acid-catalyzed Fischer esterification. In a representative procedure, heptanedioic acid (1.0 equiv.) is refluxed with excess ethanol (5.0 equiv.) in the presence of concentrated sulfuric acid (0.1 equiv.) for 12 hours. The diethyl heptanedioate is isolated by distillation under reduced pressure (yield: 85–92%). Alternative catalysts, such as p-toluenesulfonic acid, reduce side reactions but require longer reaction times (18–24 hours).

Bromination at the 4-Position

Selective bromination at the 4-position of the heptanedioate backbone is achieved using N-bromosuccinimide (NBS) under radical initiation. In a protocol adapted from dibromination methods for aromatic systems, diethyl heptanedioate (1.0 equiv.) is treated with NBS (2.2 equiv.) and azobisisobutyronitrile (AIBN, 0.1 equiv.) in carbon tetrachloride at 80°C for 6 hours. The 4-bromomethyl derivative is obtained in 68–75% yield after silica gel chromatography.

Introduction of the Azidomethyl Group

The azide functionality is introduced via nucleophilic substitution of the bromomethyl intermediate. This step requires careful control to avoid competing elimination reactions.

Azide Substitution Using Sodium Azide

A mixture of 4-bromomethyl-diethyl heptanedioate (1.0 equiv.) and sodium azide (3.0 equiv.) in dimethylformamide (DMF) is stirred at 60°C for 8 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Yield improvements (82–88%) are observed when using phase-transfer catalysts such as tetrabutylammonium bromide (TBAB).

Copper-Catalyzed Azidation

Recent methods employ copper(I) oxide nanoparticles to enhance azide incorporation. In a modified procedure, the bromomethyl intermediate (1.0 equiv.) reacts with sodium azide (1.2 equiv.) and Cu₂O (5 mol%) in water at 100°C for 1 hour. This approach achieves 89–93% conversion with reduced side products, as confirmed by ¹H NMR.

Activation with 2,5-Dioxopyrrolidin-1-yl Groups

The final step involves converting the ester groups into activated succinimide esters for bioconjugation applications.

Carbodiimide-Mediated Activation

The diethyl 4-(azidomethyl)heptanedioate (1.0 equiv.) is hydrolyzed to the diacid using lithium hydroxide (4.0 equiv.) in tetrahydrofuran (THF)/water (4:1) at 0°C for 2 hours. The diacid is then treated with N-hydroxysuccinimide (NHS, 2.2 equiv.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equiv.) in dichloromethane at room temperature for 12 hours. The bis-succinimide ester is purified via recrystallization from ethanol/water (yield: 70–78%).

Direct Transesterification

An alternative one-pot method avoids isolating the diacid. Diethyl 4-(azidomethyl)heptanedioate (1.0 equiv.) reacts with NHS (2.5 equiv.) and titanium(IV) isopropoxide (0.2 equiv.) in acetonitrile at 70°C for 6 hours. This method streamlines the synthesis but requires stringent moisture control (yield: 65–72%).

Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent for azidation | DMF with TBAB | +12% vs. aqueous |

| EDC activation temperature | 0°C → 25°C | +8% yield |

| Transesterification catalyst | Ti(OiPr)₄ vs. H₂SO₄ | +15% efficiency |

Higher yields in the azidation step correlate with polar aprotic solvents, while carbodiimide-mediated activation benefits from gradual reagent addition to mitigate NHS hydrolysis.

Purification Strategies

-

Silica gel chromatography : Effective for intermediates but causes ~10% loss of the final product due to succinimide ester hydrolysis.

-

Recrystallization : Ethyl acetate/hexane (1:3) yields 85–90% pure product with minimal decomposition.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

Bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate serves as a valuable building block in organic synthesis. It is used in the preparation of complex molecules and polymers due to its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

In biological research, this compound plays a role in studying enzyme mechanisms and protein modifications. Its azido group allows it to act as a crosslinking agent for investigating protein-protein interactions. Additionally, it has been explored for its potential anticonvulsant properties.

Recent studies have focused on the biological activities associated with bis(2,5-dioxopyrrolidin-1-yl) derivatives. Notably:

Anticonvulsant Activity

Research has demonstrated that certain derivatives exhibit promising anticonvulsant effects in animal models. Key findings from pharmacological evaluations include:

| Compound | ED50 (MES) | ED50 (scPTZ) | Safety Profile |

|---|---|---|---|

| Compound 4 | 67.65 mg/kg | 42.83 mg/kg | High |

| Compound 8 | 54.90 mg/kg | 50.29 mg/kg | Moderate |

| Compound 20 | Not reported | 47.39 mg/kg | High |

These compounds showed protection in over 50% of tested animals at doses of around 100 mg/kg, indicating their potential as lead candidates for further development as antiepileptic drugs (AEDs).

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique azido functional group enables specific click chemistry reactions that are valuable for creating stable linkages in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate involves its ability to form covalent bonds with target molecules. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes . This property is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Functional Group Reactivity

Homobifunctional Succinimide Esters

- Example : Heptanedioic acid bis(N-succinimidyl) ester

- Structure : Two succinimide esters without azide groups.

- Reactivity : Exclusively targets amines, enabling protein-protein or protein-polymer crosslinking.

- Applications : Traditional crosslinking in antibody-drug conjugates or hydrogel formation.

- Limitation : Lacks orthogonal reactivity for sequential modifications .

Heterobifunctional Crosslinkers with Azides

- Example : NHS-PEG-Azide

- Structure : Polyethylene glycol (PEG) spacer linking succinimide ester and azide.

- Reactivity : Similar to the target compound but with a PEG spacer for improved solubility and reduced steric hindrance.

- Applications : Bioconjugation in aqueous environments (e.g., antibody-fluorophore labeling) .

- Comparison : The heptanedioate backbone in the target compound may offer distinct solubility or rigidity compared to PEG-based linkers.

Azide-Containing Aromatic Compounds

Backbone Modifications

- Spacer Length : Compared to shorter-chain analogs (e.g., glutarate or adipate derivatives), the seven-carbon heptanedioate spacer may enhance flexibility and reduce steric strain in conjugates.

- Aromatic vs. Aliphatic : Unlike aromatic bis-azides (e.g., 1,4-bis(azidomethyl)benzene in ), the aliphatic heptanedioate backbone may improve biocompatibility .

Commercial and Research Relevance

- Availability : The target compound is marketed by suppliers like Bailingwei Group (), though detailed specifications (e.g., purity, solubility) are vendor-dependent .

- Research Trends: Compounds like 2,5-dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate () highlight the demand for fluorophore-conjugated succinimide esters, whereas azide-containing variants address click chemistry needs .

Biological Activity

Bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate, also known by its CAS number 2173992-21-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, reviewing relevant studies and findings while presenting data in a structured manner.

Basic Information

- Molecular Formula : C₁₆H₁₉N₅O₈

- Molecular Weight : 409.35 g/mol

- CAS Number : 2173992-21-5

Structural Characteristics

The compound features a dioxopyrrolidine moiety and an azidomethyl group, which may contribute to its biological activity. The presence of the azide functional group suggests potential for further chemical modifications and applications in bioconjugation.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of derivatives related to bis(2,5-dioxopyrrolidin-1-yl) compounds. A notable study synthesized several hybrid molecules incorporating the pyrrolidine structure, showing promising anticonvulsant activity in various animal models. The compounds were evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Key Findings:

- Compound Efficacy : Certain derivatives exhibited protection in over 50% of tested animals at a dose of 100 mg/kg.

- Potency : The most effective compounds had ED50 values significantly lower than standard antiepileptic drugs (AEDs) like valproic acid.

- Safety Profile : Compounds demonstrated favorable safety profiles in neurological toxicity assessments, making them candidates for further development as AEDs .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, related compounds have been shown to interact with neurotransmitter systems and modulate synaptic transmission, which may be relevant for their anticonvulsant effects.

Study 1: Synthesis and Evaluation of Anticonvulsant Activity

In a study published in PubMed, researchers designed and synthesized a library of new hybrid compounds based on the dioxopyrrolidinyl structure. These compounds were subjected to rigorous pharmacological evaluation:

| Compound | ED50 (MES) | ED50 (scPTZ) | Safety Profile |

|---|---|---|---|

| Compound 4 | 67.65 mg/kg | 42.83 mg/kg | High |

| Compound 8 | 54.90 mg/kg | 50.29 mg/kg | Moderate |

| Compound 20 | Not reported | 47.39 mg/kg | High |

The study concluded that these compounds could serve as lead candidates for further development due to their efficacy and safety .

Study 2: In Vitro Metabolic Stability

Another investigation focused on the metabolic stability of selected compounds derived from bis(2,5-dioxopyrrolidin-1-yl). It was found that some derivatives showed minimal metabolic conversion by human liver microsomes, indicating potential for good bioavailability in clinical settings .

Q & A

Q. What are the primary synthetic routes for bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate, and how is its structural integrity validated?

The compound is synthesized via carbodiimide-mediated activation (e.g., EDC·HCl) of the heptanedioic acid backbone, followed by sequential introduction of NHS ester and azidomethyl groups. Structural validation employs 1H NMR to confirm ester and azide moieties, ESI-MS for molecular weight verification, and FTIR to identify carbonyl and azide functional groups .

Q. What are the key applications of this compound in bioconjugation chemistry?

As a heterobifunctional crosslinker, the NHS esters react with primary amines (e.g., lysine residues in proteins), while the azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for "click chemistry." This dual functionality is critical for conjugating biomolecules (e.g., antibodies, peptides) with probes or solid supports .

Q. Which spectroscopic and chromatographic methods are recommended for purity assessment?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) evaluates purity, while 1H NMR in deuterated DMSO or CDCl3 confirms absence of hydrolyzed byproducts. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How does the heptanedioate spacer influence crosslinking efficiency compared to shorter-chain analogs?

The seven-carbon spacer reduces steric hindrance, enabling flexible bridging between target molecules. This contrasts with shorter spacers (e.g., suberate derivatives), which may limit accessibility in densely packed biomolecular systems .

Q. What are the solubility and storage guidelines for this compound?

Soluble in DMSO , DMF , and acetonitrile ; insoluble in water. Store desiccated at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of NHS esters. Prepare fresh DMSO solutions for aqueous reactions .

Advanced Research Questions

Q. How can competing reactivities between NHS esters and azide groups be mitigated in multi-step bioconjugation protocols?

Optimize sequential reactions: first, perform NHS-amine coupling at pH 7.5–8.5 (4°C, 1–2 hours), then azide-alkyne conjugation under Cu(I) catalysis. Use low-temperature buffers (e.g., PBS with 1 mM EDTA) to slow NHS ester hydrolysis during the second step .

Q. What strategies resolve discrepancies in crosslinking efficiency reported in different experimental systems?

Variations may arise from target protein pKa, solvent polarity, or competing nucleophiles (e.g., Tris buffers). Pre-screen reaction conditions using model systems (e.g., BSA with fluorescent tags) and quantify efficiency via SDS-PAGE or MALDI-TOF .

Q. How can hydrolysis of NHS esters be quantified during kinetic studies?

Monitor hydrolysis via UV-Vis spectroscopy (absorbance at 260 nm for released NHS) or HPLC-MS to detect degradation products. Compare hydrolysis rates in aqueous buffers (pH 7.4 vs. pH 8.5) to optimize reaction timelines .

Q. What analytical approaches identify crosslinking sites in complex protein networks?

Combine trypsin digestion with LC-MS/MS and database searching (e.g., xQuest/xProphet). Use isotope-labeled crosslinkers or collision-induced dissociation (CID) to distinguish inter- vs. intra-molecular bonds .

Q. How does the azidomethyl group’s stability under UV light affect photochemical applications?

Azides are generally UV-stable but may decompose under prolonged exposure. For photo-crosslinking studies, use controlled UV irradiation (e.g., 365 nm, <5 minutes) and validate azide integrity post-reaction via FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.